molecular formula C12H19IOSi B13446712 tert-Butyl(2-iodophenoxy)dimethylsilane

tert-Butyl(2-iodophenoxy)dimethylsilane

Cat. No.: B13446712
M. Wt: 334.27 g/mol
InChI Key: MISHTYIZXHDOTQ-UHFFFAOYSA-N
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Description

tert-Butyl(2-iodophenoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, an iodophenoxy group, and a dimethylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of tert-Butyl(2-iodophenoxy)dimethylsilane typically involves the reaction of tert-butyl(chloro)dimethylsilane with 2-iodophenol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the substitution of the chlorine atom with the iodophenoxy group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl(2-iodophenoxy)dimethylsilane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted phenoxy and silane derivatives.

Scientific Research Applications

tert-Butyl(2-iodophenoxy)dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl(2-iodophenoxy)dimethylsilane exerts its effects is primarily through its reactivity as an organosilicon compound. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in coupling reactions, the iodine atom acts as a leaving group, allowing the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

tert-Butyl(2-iodophenoxy)dimethylsilane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.

Properties

Molecular Formula

C12H19IOSi

Molecular Weight

334.27 g/mol

IUPAC Name

tert-butyl-(2-iodophenoxy)-dimethylsilane

InChI

InChI=1S/C12H19IOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h6-9H,1-5H3

InChI Key

MISHTYIZXHDOTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1I

Origin of Product

United States

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